tert-Butyl 2-(5-bromopyrimidin-2-yl)hydrazinecarboxylate
Overview
Description
tert-Butyl 2-(5-bromopyrimidin-2-yl)hydrazinecarboxylate: is a chemical compound with the molecular formula C9H13BrN4O2 and a molecular weight of 289.13 g/mol . This compound is characterized by the presence of a bromopyrimidine moiety and a hydrazinecarboxylate group, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
The synthesis of tert-Butyl 2-(5-bromopyrimidin-2-yl)hydrazinecarboxylate typically involves the reaction of 5-bromopyrimidine-2-carboxylic acid with tert-butyl hydrazinecarboxylate under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Chemical Reactions Analysis
tert-Butyl 2-(5-bromopyrimidin-2-yl)hydrazinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazinecarboxylate group can undergo oxidation to form corresponding azides or reduction to form hydrazides.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like sodium periodate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(5-bromopyrimidin-2-yl)hydrazinecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(5-bromopyrimidin-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The bromopyrimidine moiety plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
tert-Butyl 2-(5-bromopyrimidin-2-yl)hydrazinecarboxylate can be compared with similar compounds such as:
- tert-Butyl (2-bromopyrimidin-5-yl)carbamate
- tert-Butyl 4-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
- tert-Butyl (5-bromopyrimidin-2-yl)methyl)carbamate
These compounds share the bromopyrimidine core but differ in their functional groups and overall structure, which can influence their reactivity and applications
Properties
IUPAC Name |
tert-butyl N-[(5-bromopyrimidin-2-yl)amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4O2/c1-9(2,3)16-8(15)14-13-7-11-4-6(10)5-12-7/h4-5H,1-3H3,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJRMGBFMCHITC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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